molecular formula C11H8F2N2O2 B1431990 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1797933-78-8

1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1431990
M. Wt: 238.19 g/mol
InChI Key: UHYQXGQALYJYRL-UHFFFAOYSA-N
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Description

“1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a carboxylic acid group and a 2,6-difluorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would contain a pyrazole ring, a carboxylic acid group, and a 2,6-difluorophenyl group . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability have been reported .

Scientific Research Applications

  • Phthalic acid, 1-(2,6-difluorophenyl)ethyl dodecyl ester

  • 2,6-Difluorophenylacetic acid

  • 2,6-Difluorophenylboronic acid

  • Boron reagents for Suzuki–Miyaura coupling

    • Application: Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • 1,2,3-Triazole-Fused Pyrazines and Pyridazines

    • Application: These heterocycles are obtained through a variety of synthetic routes and have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
    • Method: Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

    • Application: This compound is a promising nonlinear optical material .
    • Method: The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the presence of a pyrazole ring and a 2,6-difluorophenyl group, it could potentially be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-5-9(11(16)17)14-15(6)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYQXGQALYJYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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